molecular formula C12H9N3O2S B6580141 N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203332-59-5

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6580141
CAS No.: 1203332-59-5
M. Wt: 259.29 g/mol
InChI Key: JLNCAPSCVNXOGK-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a benzothiadiazole derivative characterized by a fused benzene-thiadiazole core substituted with a carboxamide group at position 5 and a furan-2-ylmethyl moiety. Its molecular weight is 259.28 g/mol, and it is part of a broader screening library containing 878 benzothiadiazole derivatives . The compound’s structure combines the electron-deficient benzothiadiazole ring, known for conferring optoelectronic and bioactive properties, with a furan-based side chain that may enhance solubility or target-specific interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNCAPSCVNXOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and benzothiadiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The furan-2-ylmethyl group in the target compound may favor interactions with aromatic or heterocyclic binding pockets in biological targets compared to phenyl-based substituents.

1,3,4-Oxadiazole Derivatives

Compounds like LMM5 and LMM11 () and antitubercular oxadiazoles () share carboxamide linkages but differ in core heterocycles (Table 2):

Compound Name Core Structure Biological Activity Key Structural Differences
LMM5 () 1,3,4-Oxadiazole Antifungal (C. albicans) Benzylsulfamoyl and methoxyphenyl groups
LMM11 () 1,3,4-Oxadiazole Antifungal (C. albicans) Cyclohexyl-ethylsulfamoyl and furan-2-yl
N-(furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl methanimines () 1,3,4-Oxadiazole + methanimine Antitubercular (M. tuberculosis) Methanimine linker and phenyl substituents

Key Observations :

  • The 1,3,4-oxadiazole core in LMM5/LMM11 is linked to sulfamoyl groups, enhancing antifungal activity via thioredoxin reductase inhibition .
  • The target benzothiadiazole lacks sulfamoyl moieties, suggesting divergent mechanisms of action.

Thiadiazole and Thiazole Derivatives

Compounds with thiadiazole/thiazole cores highlight variations in heterocycle positioning and substituent effects (Table 3):

Compound Name (Evidence Source) Core Structure Notable Features
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide () 1,2,3-Thiadiazole Bromobenzoyl group enhances steric bulk
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide () 1,3,4-Thiadiazole Ethyl and phenoxymethyl substituents
N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide () 1,3-Thiazole Carbohydrazide linker and nitro group

Key Observations :

  • Thiadiazole/thiazole derivatives often exhibit broader antimicrobial activity compared to benzothiadiazoles, as seen in ’s carbohydrazide compound .
  • The 4-methyl-1,2,3-thiadiazole in introduces a bromobenzoyl group, which may enhance DNA intercalation or protein binding .

Biological Activity

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a furan ring attached to a benzothiadiazole moiety through a carboxamide linkage. The synthesis typically involves the condensation of furan-2-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid hydrazide under reflux conditions with suitable catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity . This compound has been suggested to possess both antibacterial and antifungal properties. Preliminary studies have shown that it may inhibit the growth of various pathogenic microorganisms, although specific data on its effectiveness against particular strains are still emerging.

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. Compounds within this class have been tested against various cancer cell lines, revealing promising cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
HEPG26.26 ± 0.33
MCF76.48 ± 0.11
SW11161.18 ± 0.14
BGC8231.18 ± 0.14

These findings suggest that this compound may act as a potential lead compound for the development of new anticancer agents.

The mechanisms underlying its biological activity are still being explored. It is hypothesized that the presence of multiple heteroatoms in its structure contributes to its ability to interact with biological targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell function .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Activity : A study highlighted that derivatives similar to this compound exhibited high potency against various cancer cell lines with IC50 values significantly lower than established chemotherapeutics .
  • Antimicrobial Screening : In another study, compounds with furan and benzothiadiazole moieties were screened for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

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